8-Hydrazinyl-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione
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Overview
Description
8-Hydrazinyl-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione is a complex organic compound with the molecular formula C14H16N6O2 It belongs to the class of purine derivatives and is characterized by the presence of hydrazinyl, methyl, and phenoxyethyl groups attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydrazinyl-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione typically involves multi-step organic reactions. One common method involves the reaction of 3-methylxanthine with hydrazine hydrate to introduce the hydrazinyl group. This is followed by the alkylation of the resulting intermediate with 2-phenoxyethyl bromide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-Hydrazinyl-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of hydrazine derivatives.
Scientific Research Applications
8-Hydrazinyl-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Hydrazinyl-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interfere with signaling pathways, affecting cellular processes like proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 8-Hydrazino-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
- 3-Methyl-7-(2-phenoxyethyl)-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione
Uniqueness
8-Hydrazinyl-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenoxyethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the hydrazinyl group provides a versatile site for further chemical modifications, enabling the development of a wide range of derivatives with tailored properties.
Properties
CAS No. |
536718-48-6 |
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Molecular Formula |
C14H16N6O3 |
Molecular Weight |
316.32 g/mol |
IUPAC Name |
8-hydrazinyl-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione |
InChI |
InChI=1S/C14H16N6O3/c1-19-11-10(12(21)17-14(19)22)20(13(16-11)18-15)7-8-23-9-5-3-2-4-6-9/h2-6H,7-8,15H2,1H3,(H,16,18)(H,17,21,22) |
InChI Key |
PQLDUOOYEJGGDC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN)CCOC3=CC=CC=C3 |
solubility |
29.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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